![molecular formula C16H17N3O B14015701 (2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol](/img/structure/B14015701.png)
(2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol is a chiral compound that features a benzimidazole moiety linked to a phenylethanol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol typically involves the following steps:
Formation of Benzimidazole: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Alkylation: The benzimidazole is then alkylated with a suitable alkyl halide to introduce the methyl group at the 1-position.
Coupling Reaction: The alkylated benzimidazole is coupled with a phenylethanol derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes might be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the phenylethanol moiety can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The benzimidazole ring can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Drug Development: Investigated for its pharmacological properties.
Medicine
Therapeutic Agents:
Diagnostics: Used in the development of diagnostic agents.
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials.
Agriculture: Potential use in the development of agrochemicals.
Mecanismo De Acción
The mechanism of action of (2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol involves its interaction with specific molecular targets. The benzimidazole moiety may bind to enzymes or receptors, altering their activity. The phenylethanol part of the molecule can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylpropanol
- (2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylbutanol
Uniqueness
- Structural Features : The specific arrangement of the benzimidazole and phenylethanol moieties.
- Chirality : The (2R) configuration may impart unique biological activity.
- Reactivity : Distinct reactivity patterns due to the presence of both benzimidazole and phenylethanol groups.
Propiedades
Fórmula molecular |
C16H17N3O |
|---|---|
Peso molecular |
267.33 g/mol |
Nombre IUPAC |
(2R)-2-[(1-methylbenzimidazol-2-yl)amino]-2-phenylethanol |
InChI |
InChI=1S/C16H17N3O/c1-19-15-10-6-5-9-13(15)17-16(19)18-14(11-20)12-7-3-2-4-8-12/h2-10,14,20H,11H2,1H3,(H,17,18)/t14-/m0/s1 |
Clave InChI |
MXFITQPSSXHOSZ-AWEZNQCLSA-N |
SMILES isomérico |
CN1C2=CC=CC=C2N=C1N[C@@H](CO)C3=CC=CC=C3 |
SMILES canónico |
CN1C2=CC=CC=C2N=C1NC(CO)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Methylpentan-2-ylidene)amino]thiourea](/img/structure/B14015623.png)

![Benzenesulfonamide, 4-[bis(2-chloropropyl)amino]-N-2-pyrimidinyl-](/img/structure/B14015637.png)
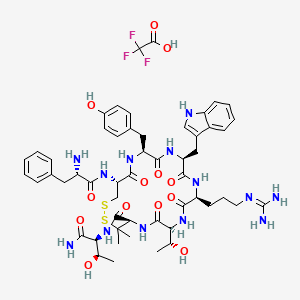
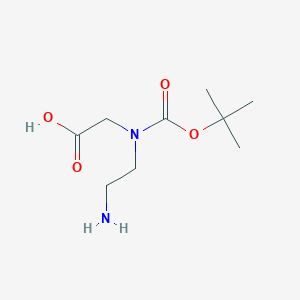
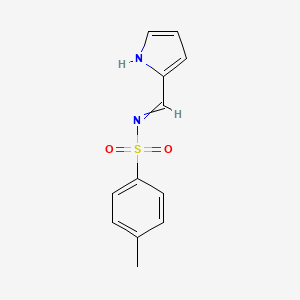
![Acetic acid, (tetrazolo[5,1-a]phthalazin-6-ylthio)-, ethyl ester](/img/structure/B14015666.png)
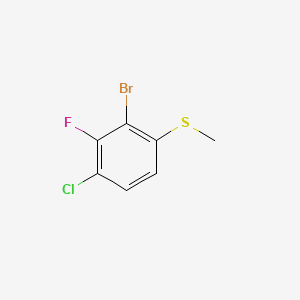
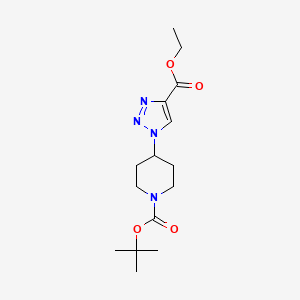
![2-amino-9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxyoxolan-2-yl]-6,9-dihydro-1H-purin-6-one](/img/structure/B14015685.png)
![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B14015686.png)
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14015693.png)
![3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride](/img/structure/B14015699.png)
![2-(6,6-Dimethyl-2-(2-((1-methyl-1H-pyrazol-5-YL)amino)pyrimidin-4-YL)-4-oxo-4,6-dihydro-5H-thieno[2,3-C]pyrrol-5-YL)acetaldehyde](/img/structure/B14015709.png)
